3-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine is a complex organic compound that features a pyridazine ring substituted with a thiophene group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the benzyl group and the thiophene ring. The final step involves the formation of the pyridazine ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-YL]-6-(thiophen-2-YL)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
- **Reduction
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Properties
Molecular Formula |
C26H30N4OS |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C26H30N4OS/c31-26(30-14-10-21(11-15-30)19-20-5-2-1-3-6-20)22-12-16-29(17-13-22)25-9-8-23(27-28-25)24-7-4-18-32-24/h1-9,18,21-22H,10-17,19H2 |
InChI Key |
NOVNYYLQRCBEHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.